molecular formula C28H25N5O4 B2790339 N-(2-ethoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029770-71-5

N-(2-ethoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2790339
CAS No.: 1029770-71-5
M. Wt: 495.539
InChI Key: GYHODVIEKGWLLE-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • Acetamide backbone: The N-(2-ethoxyphenyl) group is linked to a central 1,8-naphthyridine core via a methylene bridge.
  • 1,8-Naphthyridine core: A bicyclic heteroaromatic system substituted with a methyl group at position 7 and a 1,2,4-oxadiazole ring at position 2.
  • 1,2,4-Oxadiazole moiety: This five-membered heterocycle is fused to a 4-methylphenyl group, enhancing electronic and steric properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-4-36-23-8-6-5-7-22(23)30-24(34)16-33-15-21(25(35)20-14-11-18(3)29-27(20)33)28-31-26(32-37-28)19-12-9-17(2)10-13-19/h5-15H,4,16H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHODVIEKGWLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Synthesis Method Biological Relevance
Target Compound 1,8-Naphthyridine core; 1,2,4-oxadiazole; 2-ethoxyphenyl acetamide Likely cyclodehydration for oxadiazole Hypothesized kinase inhibition
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide Coumarin-acetohydrazide hybrid; nitro group Thioacetic acid/ZnCl₂ cyclization Antimicrobial/antioxidant potential
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole; naphthyloxy-methyl; phenyl acetamide Cu-catalyzed azide-alkyne cycloaddition Anticancer or anti-inflammatory
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide Thiazolidinone; methoxyphenoxy; nitro substituents Knoevenagel condensation Hypoglycemic activity in mice

Core Heterocycle Comparison

  • Its nitrogen-rich structure may enhance binding to metal ions or enzyme active sites.
  • 1,2,4-Oxadiazole vs. 1,2,3-Triazole/Thiazolidinone: Oxadiazole (Target): Electron-deficient, stable under physiological conditions, often used as a bioisostere for ester or amide groups. 1,2,3-Triazole (): Forms via click chemistry, offers hydrogen-bonding capacity and metabolic stability . Thiazolidinone (): Known for hypoglycemic activity via PPAR-γ modulation .

Acetamide Substituents

  • Target’s 2-Ethoxyphenyl Group : Enhances lipophilicity compared to ’s phenyl/nitrophenyl or ’s nitro-substituted aryl . Ethoxy may improve blood-brain barrier penetration.
  • ’s Methoxyphenoxy: Introduces steric bulk and polarizability, critical for hypoglycemic activity .

Spectroscopic Signatures

  • IR Spectroscopy :
    • Target: C=O stretches (acetamide: ~1670 cm⁻¹; naphthyridine-4-oxo: ~1700 cm⁻¹) .
    • : Triazole C–N (~1300 cm⁻¹) and acetamide C=O (~1680 cm⁻¹) .
  • ¹H NMR: Target: Aromatic protons in 1,8-naphthyridine (δ 7.5–8.5 ppm); oxadiazole CH (δ 8.0–8.5 ppm) . : Thiazolidinone CH₂ (δ 4.0 ppm) and methoxy (δ 3.8 ppm) .

Research Implications and Gaps

  • The target compound’s 1,8-naphthyridine core and oxadiazole substituent differentiate it from coumarin- or triazole-based analogs.

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